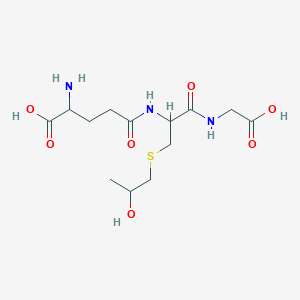

S-(2-Hydroxypropyl)glutathione

Description

Properties

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGTWORENDJZMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to S-(2-Hydroxypropyl)glutathione: From Metabolism to Biomarker Application

Abstract

S-(2-Hydroxypropyl)glutathione (S-2-HPG) is a critical metabolite formed from the detoxification of propylene oxide, a widely used industrial chemical and a component of tobacco smoke. This guide provides a comprehensive technical overview of S-2-HPG, designed for researchers, toxicologists, and drug development professionals. We will explore its biochemical origins, the enzymatic processes governing its formation and subsequent metabolism, its significance as a biomarker of exposure, and the state-of-the-art analytical methodologies for its precise quantification in biological matrices. This document serves as a foundational resource, integrating mechanistic insights with practical, field-proven experimental protocols to support advanced research and application.

Introduction: The Significance of this compound

Propylene oxide (PO) is a reactive electrophilic epoxide used in the synthesis of numerous commercial products, including polyurethane foams, propylene glycol, and textiles. Human exposure occurs in occupational settings, through consumer products, and notably, via inhalation of cigarette smoke.[1] Classified as a probable human carcinogen, PO's toxicity is largely attributed to its ability to alkylate nucleophilic sites on cellular macromolecules like DNA and proteins.

The cellular defense against such electrophilic xenobiotics relies heavily on the glutathione conjugation system.[2][3] Glutathione (GSH), a tripeptide (γ-glutamyl-cysteinyl-glycine), is the most abundant non-protein thiol in mammalian cells and serves as a primary nucleophile in detoxification reactions.[4] The formation of this compound is the initial, pivotal step in the neutralization and elimination of propylene oxide. This conjugation reaction, primarily catalyzed by Glutathione S-transferases (GSTs), transforms the reactive, lipophilic epoxide into a more water-soluble, stable, and readily excretable compound.[3][5]

Understanding the lifecycle of S-2-HPG—from its enzymatic synthesis to its ultimate excretion as a mercapturic acid—is fundamental for several key research areas:

-

Toxicology and Risk Assessment: Quantifying S-2-HPG and its downstream metabolites provides a direct measure of the internal dose of propylene oxide, enabling more accurate risk assessments than ambient exposure monitoring alone.

-

Pharmacokinetics and Drug Metabolism: The glutathione conjugation pathway is a major route of metabolism for many epoxide-containing drugs. Studying the S-2-HPG pathway offers a model system for understanding the broader principles of Phase II detoxification of xenobiotics.[2]

-

Biomarker Development: The urinary metabolite of S-2-HPG, N-acetyl-S-(2-hydroxypropyl)cysteine (2-HPMA), is a validated biomarker of PO exposure, with direct applications in occupational health and smoking cessation studies.[1]

This guide will systematically dissect the biochemistry of S-2-HPG, providing the causal links between exposure, metabolism, and measurable biological endpoints.

Biochemical Formation and Metabolic Fate

The biotransformation of propylene oxide is a multi-step process designed to convert a toxicant into an excretable product. This pathway begins with the formation of S-2-HPG and concludes with the urinary excretion of its mercapturic acid derivative.

The Glutathione S-Transferase (GST)-Catalyzed Conjugation

The initial and rate-determining step in PO detoxification is its conjugation with glutathione. While this reaction can occur non-enzymatically, the rate is significantly accelerated by the Glutathione S-transferase (GST) superfamily of enzymes.[5][6]

Mechanism of Action: The reaction mechanism involves the nucleophilic attack by the thiolate anion (GS⁻) of glutathione on one of the electrophilic carbon atoms of the propylene oxide epoxide ring.[7] GSTs facilitate this by:

-

Binding and Activation of GSH: The enzyme binds GSH at a specific "G-site" and lowers the pKa of the sulfhydryl group, increasing the concentration of the highly reactive thiolate anion at physiological pH.

-

Binding of the Electrophilic Substrate: Propylene oxide is bound in a hydrophobic "H-site" in close proximity to the activated glutathione.

-

Catalysis: The enzyme optimally orients the two substrates, catalyzing the nucleophilic attack that opens the epoxide ring, forming a stable thioether bond. This results in the formation of this compound.

The result is a chemically stable, water-soluble conjugate that has sequestered the reactive epoxide, preventing it from damaging cellular components.[3]

The Mercapturic Acid Pathway: Processing for Excretion

Once formed, this compound enters the mercapturic acid pathway, a well-established route for the elimination of glutathione conjugates.[8] This process involves a series of enzymatic cleavages:

-

γ-Glutamyl Moiety Removal: The enzyme γ-glutamyltransferase (GGT), typically located on the outer surface of the cell membrane, cleaves the γ-glutamyl residue from S-2-HPG.[8]

-

Glycine Moiety Removal: A dipeptidase then removes the glycine residue.[8]

-

N-Acetylation: The resulting cysteine conjugate, S-(2-hydroxypropyl)cysteine, is taken up by cells and acetylated on the free amino group by an N-acetyltransferase, using acetyl-CoA as a cofactor. This final step yields N-acetyl-S-(2-hydroxypropyl)cysteine (2-HPMA).[8][9]

This final product, 2-HPMA, is the principal mercapturic acid derivative of propylene oxide that is excreted in the urine.[1] Its high water solubility and stability make it an ideal target for biomonitoring.

Caption: Metabolic detoxification pathway of propylene oxide.

Analytical Quantification of this compound and its Metabolites

Accurate quantification of S-2-HPG or its downstream metabolite 2-HPMA is essential for toxicological studies and biomarker validation. Due to the complexity of biological matrices (e.g., urine, plasma, cell lysates), robust analytical methods are required. The gold standard for this application is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1][9]

Rationale for HPLC-MS/MS

The selection of HPLC-MS/MS is driven by the need for high sensitivity, specificity, and accuracy.[10]

-

HPLC: Provides the chromatographic separation of the analyte of interest from thousands of other endogenous compounds in the sample. This is critical to prevent ion suppression and isomeric interferences in the mass spectrometer.[11]

-

Mass Spectrometry (MS): Offers unparalleled specificity and sensitivity. By using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the instrument can be programmed to detect a specific precursor ion (the molecular weight of the analyte) and its unique fragment ions, creating a highly specific analytical signature.[12]

Validated Experimental Protocol: Quantification of 2-HPMA in Urine

This protocol provides a self-validating system for the quantification of the stable urinary biomarker 2-HPMA. The inclusion of a stable isotope-labeled internal standard is critical for trustworthiness, as it co-elutes with the analyte and experiences the same matrix effects and instrument variability, allowing for precise ratiometric quantification.

Step 1: Preparation of Standards and Reagents

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 2-HPMA and its stable isotope-labeled internal standard (e.g., 2-HPMA-d3) in methanol.

-

Calibration Curve: Perform serial dilutions of the 2-HPMA stock solution in a surrogate matrix (e.g., synthetic urine or pooled control urine) to create a calibration curve spanning the expected concentration range (e.g., 50 - 5000 pmol/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL in 50% methanol/water).

Step 2: Sample Preparation

-

Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet any precipitate.[13]

-

Aliquot: Transfer 100 µL of the urine supernatant (or calibrator/QC sample) to a 1.5 mL microcentrifuge tube.

-

Spike Internal Standard: Add 50 µL of the internal standard working solution to every tube.

-

Dilute and Mix: Add 350 µL of 0.1% formic acid in water. Vortex for 10 seconds.

-

Filter: Filter the sample through a 0.22 µm syringe filter or a 96-well filter plate into an HPLC vial or well plate. This step is crucial to remove particulates that could clog the HPLC system.

Step 3: HPLC-MS/MS Analysis

-

Instrumentation: Utilize a UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic and Mass Spectrometric Conditions: The following tables summarize typical parameters. These must be optimized for the specific instrument in use.

Table 1: HPLC Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for polar, water-soluble analytes like 2-HPMA. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic solvent used to elute the analyte from the C18 column. |

| Flow Rate | 0.4 mL/min | A standard flow rate for analytical scale columns, providing good peak shape and run times. |

| Gradient | 2% B to 95% B over 5 minutes | A gradient elution is necessary to first elute the polar 2-HPMA and then wash the column of more non-polar matrix components. |

| Injection Volume | 5 µL | A small volume is sufficient given the high sensitivity of modern mass spectrometers. |

| Column Temp. | 40°C | Elevated temperature reduces viscosity and improves peak shape and reproducibility. |

Table 2: Mass Spectrometer Parameters (Positive ESI Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 2-HPMA | 222.1 | 129.1 | 15 |

| 2-HPMA-d3 (IS) | 225.1 | 132.1 | 15 |

Step 4: Data Analysis

-

Integration: Integrate the peak areas for the 2-HPMA and 2-HPMA-d3 SRM transitions.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Calibration Curve: Plot the area ratio against the known concentrations of the calibrators. Perform a linear regression (typically weighted 1/x) to generate a calibration curve.

-

Quantification: Determine the concentration of 2-HPMA in the unknown samples by interpolating their area ratios from the calibration curve.

-

Normalization: To account for variations in urine dilution, normalize the final concentration to creatinine levels (e.g., report as pmol 2-HPMA / mg creatinine).[1]

Caption: Workflow for quantifying 2-HPMA in urine.

Conclusion and Future Directions

This compound stands as a central molecule in the metabolic disposition of propylene oxide. Its formation, catalyzed by GSTs, represents a highly efficient detoxification mechanism that protects cellular structures from electrophilic damage. The subsequent metabolism via the mercapturic acid pathway yields the stable, excretable biomarker 2-HPMA, which has proven invaluable for assessing human exposure to propylene oxide from both occupational and environmental sources.[1]

The analytical workflows detailed in this guide, centered on HPLC-MS/MS, provide the necessary sensitivity and specificity for robust quantification in complex biological matrices. For professionals in drug development, the principles governing the formation and clearance of S-2-HPG serve as a crucial model for understanding the metabolism of epoxide-containing pharmaceuticals and the potential for drug-drug interactions involving the glutathione S-transferase system. Future research may focus on identifying genetic polymorphisms in GSTs that influence the rate of S-2-HPG formation, potentially identifying individuals with greater susceptibility to propylene oxide toxicity.

References

-

Zarth, A. T., Carmella, S. G., Le, C. T., & Hecht, S. S. (2014). Effect of cigarette smoking on urinary 2-hydroxypropylmercapturic acid, a metabolite of propylene oxide. Journal of Chromatography B, 953-954, 126–131. [Link]

-

Anathy, V., & van der Vliet, A. (2012). Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease. Current opinion in toxicology, 2(1), 10.1016/j.cotox.2016.09.003. [Link]

-

Parker, D. R., & Permentier, H. P. (2017). Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. International journal of molecular sciences, 18(12), 2633. [Link]

-

Findlay, V. J., Townsend, D. M., Morris, T. E., Fraser, M., He, L., & Tew, K. D. (2006). A Glutathione S-Transferase π-Activated Prodrug Causes Kinase Activation Concurrent with S-Glutathionylation of Proteins. Molecular pharmacology, 69(4), 1254–1261. [Link]

-

Rass Biosolution. (n.d.). Analytical Techniques for Glutathione Detection. Rass Biosolution. [Link]

-

Cooper, A. J., & Pinto, J. T. (2017). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive toxicology (Third Edition), 10.1016/B978-0-12-801238-3.01977-X. [Link]

-

Woźniak, E., & Czernek, L. (2021). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International journal of molecular sciences, 22(16), 8821. [Link]

-

Dalvie, D., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1272-1281. [Link]

-

Singh, N., Akhtar, M. J., & Anchliya, A. (2021). Development and Validation of HPLC Method for Simultaneous Estimation of Reduced and Oxidized Glutathione in Bulk Pharmaceutical Formulation. Austin Journal of Analytical and Pharmaceutical Chemistry, 8(1), 1129. [Link]

-

Veroughstraete, F. (2024). Biological Factors Influencing Individual Responses to Propylene Oxide. medRxiv. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). Propylene Oxide. In Some Industrial Chemicals. International Agency for Research on Cancer. [Link]

-

van de Crommert, J., et al. (2019). An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. Methods and protocols, 2(1), 22. [Link]

-

Kimura, H., et al. (2010). Hydrogen sulfide increases glutathione production and suppresses oxidative stress in mitochondria. Antioxidants & redox signaling, 12(1), 1-13. [Link]

-

Giustarini, D., et al. (2017). Measurement of S-glutathionylated proteins by HPLC. Free Radical Biology and Medicine, 112, 1-11. [Link]

-

Rahman, I., Kode, A., & Biswas, S. K. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature protocols, 1(6), 3159–3165. [Link]

-

Tsugawa, H., et al. (2019). Total synthesis of N-fructosyl S-(2-carboxypropyl) glutathione, and confirmation by LC-MS/MS. Metabolites, 9(1), 13. [Link]

-

Turell, L., et al. (2019). Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid. Redox biology, 24, 101188. [Link]

-

Monks, T. J., Anders, M. W., Dekant, W., Stevens, J. L., & Lau, S. S. (1990). Glutathione conjugate mediated toxicities. Toxicology and applied pharmacology, 106(1), 1–19. [Link]

-

Zhang, Y. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. Dissertation, University of Luxembourg. [Link]

-

Al-Adhami, M., et al. (2023). Validation of an HPLC-UV method for the analysis of glutathione and its impurities. FDA. [Link]

-

Angerer, J., et al. (2002). Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide--biomarkers in occupational and environmental medicine. Toxicology letters, 134(1-3), 83–90. [Link]

-

Veroughstraete, F. (2024). Biological Factors Influencing Individual Responses to Propylene Oxide: A Systematic Review of Exogenous Exposure, Endogenous Production and Detoxification. medRxiv. [Link]

-

Woźniak, E., & Czernek, L. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs. Encyclopedia. [Link]

-

University of Arizona. (n.d.). Glutathione Conjugation. University of Arizona. [Link]

-

Al-Ghanam, S. M. (2018). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 159, 399-415. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Glutathione on Primesep 100 Column. SIELC Technologies. [Link]

-

Pelclova, D., et al. (2024). Elevated Glutathione in Researchers Exposed to Engineered Nanoparticles due to Potential Adaptation to Oxidative Stress. Nanomaterials, 14(3), 263. [Link]

Sources

- 1. Effect of cigarette smoking on urinary 2-hydroxypropylmercapturic acid, a metabolite of propylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. courses.washington.edu [courses.washington.edu]

- 5. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medrxiv.org [medrxiv.org]

- 10. rass-biosolution.com [rass-biosolution.com]

- 11. Development and Validation of HPLC Method for Simultaneous Estimation of Reduced and Oxidized Glutathione in Bulk Pharmaceutical Formulation [austinpublishinggroup.com]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Chemical Characterization and Analytical Profiling of S-(2-Hydroxypropyl)glutathione

Executive Summary

S-(2-Hydroxypropyl)glutathione (2-HPG) is the primary conjugation product of the industrial alkylating agent propylene oxide (PO) and the cellular antioxidant glutathione (GSH). As a direct metabolite, it serves as the mechanistic precursor to the urinary biomarker

This technical guide provides a rigorous framework for the synthesis, purification, and structural validation of 2-HPG. Unlike generic datasheets, this document focuses on the causality of experimental design —explaining why specific pH conditions drive regioselectivity and how to distinguish diastereomeric pairs using high-resolution mass spectrometry.

Part 1: Chemical Identity & Structural Elucidation

2-HPG is formed via the nucleophilic attack of the cysteinyl thiolate of glutathione on the epoxide ring of propylene oxide. Because propylene oxide is chiral (existing as R and S enantiomers) and glutathione contains existing chiral centers (L-cysteine, L-glutamate), the resulting conjugate exists as a pair of diastereomers.

Core Chemical Data

| Property | Specification |

| Chemical Name | |

| CAS Number | 85933-29-5 |

| Molecular Formula | |

| Molecular Weight | 365.40 g/mol |

| Monoisotopic Mass | 365.1257 Da |

| Solubility | Water (>50 mg/mL), PBS, Methanol (moderate) |

| pKa (Calculated) | |

| Stereochemistry | Mixture of diastereomers ( |

Structural Diagram & Fragmentation Logic

The following diagram illustrates the chemical structure and the critical fragmentation points utilized in LC-MS/MS analysis.

Figure 1: Reaction scheme for the formation of 2-HPG and its primary MS/MS fragmentation pathways.

Part 2: Synthesis & Formation Mechanism

The synthesis of 2-HPG relies on the SN2 mechanism . The reaction kinetics are pH-dependent.[1] The thiol group of GSH has a pKa of approximately 8.[2]7. To maximize yield without inducing rapid oxidation of GSH to GSSG (glutathione disulfide), the reaction is best performed at a pH slightly below the thiol pKa, utilizing the high nucleophilicity of the thiolate anion that exists in equilibrium.

Protocol: Semi-Preparative Synthesis

Objective: Generate analytical standard grade 2-HPG.

-

Preparation of Buffer: Prepare 50 mM Potassium Phosphate buffer, pH 7.5. Degas with nitrogen for 10 minutes to remove dissolved oxygen (prevents GSSG formation).

-

Reactant Mixing:

-

Dissolve L-Glutathione (reduced) in the buffer to a concentration of 10 mM.

-

Add Propylene Oxide (liquid) in a 5-fold molar excess (50 mM). Note: PO is volatile and toxic; work in a fume hood.

-

-

Incubation: Seal the reaction vessel tightly. Incubate at 37°C for 4 hours with gentle agitation.

-

Why 37°C? Higher temperatures increase the risk of peptide bond hydrolysis.

-

Why Excess PO? Drives the reaction to completion and compensates for PO volatility.

-

-

Quenching & Extraction:

-

Acidify the mixture to pH 3.0 using dilute Formic Acid. This protonates the remaining thiols and stops the reaction.

-

Wash with ethyl acetate (3x) to remove unreacted propylene oxide. 2-HPG remains in the aqueous phase.

-

-

Purification (Self-Validating Step):

-

Load the aqueous phase onto a C18 Solid Phase Extraction (SPE) cartridge.

-

Wash with 0.1% Formic Acid in water (removes salts).

-

Elute with 10% Methanol/Water.

-

Lyophilize the eluate to obtain a white powder.

-

Part 3: Analytical Methodologies

LC-MS/MS Profiling

Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for detection. 2-HPG exhibits a characteristic fragmentation pattern dominated by the loss of the amino acid moieties from the glutathione backbone.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Acquity HSS T3), 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 0-2 min (1% B), 2-8 min (1% -> 20% B). Note: 2-HPG is polar and elutes early.

Mass Spectrometry Transitions (MRM):

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Structural Origin |

| Quantifier | 366.1 ( | 237.1 | 20 | Loss of pyroglutamate (N-terminal) |

| Qualifier 1 | 366.1 ( | 291.1 | 15 | Loss of glycine (C-terminal) |

| Qualifier 2 | 366.1 ( | 179.0 | 25 | Cys-Gly fragment |

NMR Spectroscopy Validation

NMR confirms the regioselectivity of the alkylation. The reaction predominantly occurs at the least hindered carbon of the epoxide, resulting in the S-(2-hydroxypropyl) structure rather than the S-(1-hydroxypropyl) isomer.

Key 1H-NMR Signals (D2O, 400 MHz):

- 1.15 ppm (d, 3H): Methyl group of the hydroxypropyl moiety. Diagnostic signal.

-

2.6 - 3.0 ppm (m): Cysteine

- 3.9 ppm (m): Methine proton (-CH(OH)-) of the hydroxypropyl group.

Part 4: Biological Relevance & Pathway

2-HPG is not an endpoint; it is a transient metabolite. In vivo, it undergoes sequential enzymatic cleavage to form the mercapturic acid, which is excreted in urine.

Figure 2: Metabolic pathway of Propylene Oxide detoxification leading to 2-HPG and the urinary biomarker 2-HPMA.

Application in Drug Development

For researchers in toxicology:

-

Biomarker Validation: 2-HPG levels in bile or liver homogenates correlate with acute PO exposure.

-

GST Activity Assays: The rate of 2-HPG formation can be used to phenotype Glutathione S-Transferase (GST) activity in vitro, specifically GSTT1 and GSTM1 isoforms which show high affinity for alkyl halides and epoxides.

References

-

MedChemExpress. (2024). N-Acetyl-S-(2-hydroxypropyl)-l-cysteine Product Information. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). Glutathione Compound Summary. Retrieved from

-

Böcker, S., & Rasche, F. (2008). Fragmentation trees for the structural characterisation of metabolites. ResearchGate. Retrieved from

-

Pharmaffiliates. (2024). This compound-d6 Reference Standard. Retrieved from

-

Sheehan, D., et al. (2001).[3] Structure, function and evolution of glutathione transferases. Biochemical Journal. Retrieved from

Sources

S-(2-Hydroxypropyl)glutathione synthesis pathway

An In-Depth Technical Guide to the Synthesis Pathway of S-(2-Hydroxypropyl)glutathione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-HPG) is a critical metabolite formed through the conjugation of the industrial chemical and potential carcinogen, propylene oxide (PO), with the endogenous antioxidant glutathione (GSH). This guide provides a comprehensive technical overview of the 2-HPG synthesis pathway, designed for professionals in research and drug development. We will explore the biochemical landscape of this pathway, from the de novo synthesis of the glutathione precursor to the specific enzymatic and non-enzymatic conjugation reactions that yield 2-HPG. This document details the central role of Glutathione S-Transferases (GSTs) in this detoxification process, explains the underlying chemical mechanisms, and presents validated experimental protocols for the in vitro synthesis and analytical quantification of 2-HPG. By integrating mechanistic insights with practical methodologies, this guide serves as an essential resource for toxicology studies, biomarker development, and the metabolic profiling of xenobiotics.

Introduction: The Significance of Glutathione Conjugation

The cellular environment is under constant assault from electrophilic compounds, both endogenous (e.g., products of oxidative stress) and exogenous (xenobiotics). The glutathione system represents a primary line of defense against such threats. Glutathione (γ-L-glutamyl-L-cysteinylglycine; GSH) is the most abundant non-protein thiol in mammalian cells, acting as a master antioxidant and a key substrate in Phase II detoxification.[1][2] Its central role involves the direct neutralization of reactive species and, more prominently, the enzymatic conjugation with electrophiles, a process largely mediated by the Glutathione S-Transferase (GST) superfamily of enzymes.[3][4]

This conjugation transforms potentially toxic, lipophilic compounds into more water-soluble, readily excretable glutathione S-conjugates.[5] One such xenobiotic of significant industrial and toxicological concern is propylene oxide (PO), a highly reactive epoxide used in the production of plastics, fumigants, and other chemicals.[6][7] The conjugation of PO with GSH results in the formation of this compound (2-HPG), a stable metabolite that serves as a reliable biomarker for PO exposure.[8] Understanding the synthesis pathway of 2-HPG is therefore paramount for assessing exposure risks, elucidating mechanisms of toxicity, and evaluating the metabolism of epoxide-containing drug candidates.

The Biochemical Pathway of 2-HPG Synthesis

The formation of 2-HPG is a multi-stage process that begins with the synthesis of its essential precursor, GSH, and culminates in a specific conjugation reaction with PO.

Precursor Availability: The Glutathione Synthesis Pathway

The intracellular concentration of GSH is tightly regulated through a two-step, ATP-dependent enzymatic process occurring in the cytosol.[1][9]

-

Formation of γ-glutamylcysteine: The first and rate-limiting step is the ligation of L-glutamate and L-cysteine, catalyzed by glutamate-cysteine ligase (GCL). This enzyme is subject to feedback inhibition by GSH, ensuring homeostatic control of the glutathione pool.[2][9]

-

Addition of Glycine: The dipeptide γ-glutamylcysteine is then conjugated with glycine in a reaction catalyzed by GSH synthase (GS) to form the final tripeptide, glutathione.[1][10]

The availability of cysteine is often the primary limiting factor for the overall rate of GSH synthesis.[10][11]

The Conjugation Reaction: Propylene Oxide to 2-HPG

The core of the synthesis pathway is the nucleophilic attack of the glutathione thiolate anion (GS⁻) on one of the carbon atoms of the epoxide ring of propylene oxide. This reaction opens the strained ring and forms a stable thioether bond.[10][] This conjugation can proceed via two routes: a highly efficient enzymatic pathway and a slower, spontaneous non-enzymatic pathway.

GSTs are the primary catalysts for this reaction. These enzymes bind both GSH and the electrophilic substrate (PO) in their active site, lowering the pKa of the GSH thiol group to facilitate the formation of the highly nucleophilic thiolate anion.[4] This dramatically accelerates the conjugation rate compared to the spontaneous reaction.[5]

The reaction proceeds via an SN2 mechanism, where the GS⁻ attacks the less sterically hindered terminal carbon of the propylene oxide ring, resulting in the formation of this compound.[10] Studies have shown that several GST classes can catalyze the conjugation of epoxides, with human Glutathione S-transferase Theta 1 (GSTT1-1) being notably efficient in transforming propylene oxide.[13][14][15]

In the absence of enzymatic catalysis, GSH can still react directly with propylene oxide.[5] This spontaneous reaction is significantly slower and its rate is dependent on the physiological pH and the intracellular concentrations of both reactants. While it contributes to the overall formation of 2-HPG, it is considered a minor pathway compared to the GST-mediated route in most biological systems.[16]

Downstream Processing: The Mercapturic Acid Pathway

Following its synthesis, 2-HPG does not accumulate in the cell but is typically processed for excretion via the mercapturic acid pathway.[17] This involves a series of enzymatic steps:

-

Export: The 2-HPG conjugate is transported out of the cell.

-

Degradation: The glutamate and glycine residues are sequentially cleaved by enzymes such as γ-glutamyltransferase (GGT) and dipeptidases, leaving S-(2-Hydroxypropyl)cysteine.[18]

-

N-acetylation: The cysteine conjugate is N-acetylated by N-acetyltransferase to form the final mercapturic acid, N-acetyl-S-(2-Hydroxypropyl)cysteine (2-HPMA), which is then excreted in the urine.

This complete pathway ensures the efficient detoxification and elimination of the original propylene oxide molecule.

Methodologies for Synthesis and Analysis

For researchers studying toxicology or drug metabolism, the ability to synthesize and accurately quantify 2-HPG is essential.

Experimental Protocol: In Vitro Enzymatic Synthesis of 2-HPG

This protocol describes a self-validating system for generating 2-HPG using recombinant GST. The causality behind each step is explained to ensure reproducibility and understanding.

-

Objective: To synthesize this compound from its precursors using a purified Glutathione S-Transferase.

-

Principle: The reaction relies on the catalytic activity of GST to conjugate GSH with PO in a controlled buffer system. The reaction is monitored over time and stopped by protein precipitation.

Materials:

-

Recombinant human GSTT1-1 (or other suitable isoform)

-

Reduced L-Glutathione (GSH)

-

Propylene Oxide (PO)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Methanol (ice-cold)

-

Milli-Q or HPLC-grade water

Protocol Steps:

-

Reagent Preparation (Causality: Ensures reactant stability and optimal pH for enzymatic activity):

-

Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. This pH mimics physiological conditions and is optimal for the activity of most cytosolic GSTs.

-

Prepare a 100 mM stock solution of GSH in the phosphate buffer. Prepare fresh to prevent oxidation to GSSG.

-

Prepare a 100 mM stock solution of PO in the phosphate buffer. Due to its volatility, prepare this in a sealed vial immediately before use.

-

-

Reaction Setup (Causality: Establishes controlled reaction conditions):

-

In a 1.5 mL microcentrifuge tube, set up the reaction mixture. A typical 1 mL reaction is as follows:

-

870 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)

-

100 µL of 100 mM GSH stock (final concentration: 10 mM)

-

10 µL of recombinant GST enzyme (e.g., 1 mg/mL stock, final concentration: 10 µg/mL). Note: Optimal enzyme concentration should be determined empirically.

-

-

Prepare a "No Enzyme" control tube containing buffer and GSH but no GST to quantify the non-enzymatic reaction rate.

-

-

Initiation and Incubation (Causality: Synchronizes the start of the reaction):

-

Pre-incubate the tubes at 37°C for 5 minutes to bring them to the optimal reaction temperature.[19]

-

Initiate the reaction by adding 20 µL of 100 mM PO stock (final concentration: 2 mM) to each tube. Vortex briefly to mix.

-

-

Reaction Progression and Termination (Causality: Stops the reaction at a defined time point for accurate analysis):

-

Incubate the reaction at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding 2 volumes of ice-cold methanol (e.g., 2 mL for a 1 mL reaction). This precipitates the enzyme, effectively halting its catalytic activity.

-

Vortex vigorously and incubate at -20°C for 20 minutes to ensure complete protein precipitation.

-

-

Sample Preparation for Analysis (Causality: Removes interfering proteins for clean analytical injection):

-

Centrifuge the terminated reaction tubes at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the 2-HPG product, to a new tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried sample in a suitable volume of mobile phase (e.g., 100 µL) for HPLC-MS/MS analysis.

-

Experimental Protocol: Quantification of 2-HPG by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of 2-HPG.[20][21][22]

-

Objective: To separate 2-HPG from other sample components and quantify it with high specificity using its unique mass-to-charge ratio and fragmentation pattern.

Workflow:

-

Sample Preparation: As described in the synthesis protocol (Step 5) or using standard extraction methods for biological fluids (e.g., protein precipitation for plasma, dilute-and-shoot for urine).

-

Chromatographic Separation: The sample is injected into an HPLC system. A reverse-phase C18 column is typically used to separate 2-HPG from more polar and non-polar interferences.

-

Ionization: The column eluent enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operating in positive ion mode, which generates protonated molecular ions [M+H]⁺ of the analytes.

-

Mass Analysis (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

-

The first quadrupole (Q1) is set to select only the parent ion of 2-HPG (m/z 366.1).

-

This selected ion is fragmented in the collision cell (Q2).

-

The third quadrupole (Q3) is set to detect a specific, stable fragment ion (product ion), for instance, the pyroglutamyl portion (m/z 130.1).

-

The transition from parent ion to product ion (e.g., 366.1 → 130.1) is highly specific to 2-HPG.

-

Quantitative Data Summary Table

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| HPLC Column | Reverse-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for polar conjugates. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes better ionization in positive ESI mode. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |

| Gradient | 2% B to 95% B over 10 minutes | A standard gradient to elute compounds of varying polarity. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Ionization Mode | ESI Positive | 2-HPG readily forms a stable protonated ion [M+H]⁺. |

| MRM Transition | Parent Ion (Q1): 366.1 m/z; Product Ion (Q3): 130.1 m/z | Highly specific transition for unambiguous identification and quantification. |

| Standard Curve | 1 ng/mL to 1000 ng/mL | Required for accurate quantification of unknown samples. |

Conclusion and Future Directions

The synthesis of this compound is a cornerstone of the detoxification pathway for propylene oxide. This process, dominated by the catalytic efficiency of Glutathione S-Transferases, effectively converts a reactive electrophile into a stable, excretable metabolite. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway, enabling both the controlled synthesis of 2-HPG for use as an analytical standard and its precise quantification in biological matrices.

Future research should focus on identifying the specific human GST isozymes that exhibit the highest catalytic efficiency towards propylene oxide in different tissues. This knowledge is critical for developing more accurate physiologically based pharmacokinetic (PBPK) models and for understanding inter-individual variability in susceptibility to PO toxicity. Furthermore, applying the analytical workflows described herein to the study of novel epoxide-containing pharmaceuticals is essential for comprehensive drug metabolism and safety assessment profiles.

References

-

Lu, S. C. (2013). GLUTATHIONE SYNTHESIS. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143–3153. [Link]

-

Forman, H. J., Zhang, H., & Rinna, A. (2009). Glutathione: overview of its protective roles, measurement, and biosynthesis. Molecular aspects of medicine, 30(1-2), 1–12. [Link]

- Meister, A. (1995). Glutathione metabolism. Methods in enzymology, 251, 3-7.

-

Li, W., Wu, G., Wei, H., & Xu, H. (2019). Highly Efficient Synthesis of Glutathione via a Genetic Engineering Enzymatic Method Coupled with Yeast ATP Generation. Molecules, 25(1), 63. [Link]

-

Sharma, R., Yang, Y., Sharma, A., Awasthi, S., & Awasthi, Y. C. (2004). Antioxidant role of glutathione S-transferases: protection against oxidant toxicity and regulation of stress-mediated apoptosis. Antioxidants & redox signaling, 6(2), 289–300. [Link]

-

Aniya, Y., & Imaizumi, N. (2009). Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. The Open Nitric Oxide Journal, 1(1), 58-63. [Link]

-

Boyland, E., & Williams, K. (1965). An enzyme catalysing the conjugation of epoxides with glutathione. Biochemical Journal, 94(1), 190-197. [Link]

-

O'Brien, P. J., & Siraki, A. G. (2005). Glutathione S-conjugate formation and metabolism in HepG2 cells: a cell model of mercapturic acid biosynthesis. Chemico-biological interactions, 155(1-2), 1-14. [Link]

-

Huber, W. W., Scharf, G., Nagel, G., Prustomersky, S., Schulte-Hermann, R., & Kaina, B. (1998). Enhancement of glutathione and g-glutamylcysteine synthetase, the rate limiting enzyme of glutathione synthesis, by chemoprotective plant-derived food and beverage components in the human hepatoma cell line HepG2. Food and chemical toxicology, 36(4), 321-331. [Link]

- Liu, J., & Li, Y. (2018). Method for enzymatic preparation of glutathione.

-

ResearchGate. (n.d.). Total synthesis of N-fructosyl S-(2-carboxypropyl) glutathione, and confirmation by LC-MS/MS. ResearchGate. [Link]

-

Forman, H. J. (2020). Glutathione: Antioxidant Properties Dedicated to Nanotechnologies. Antioxidants, 9(7), 643. [Link]

-

Mazerska, Z. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(16), 9193. [Link]

-

Faller, T. H., Csánady, G. A., Kreuzer, P. E., Baur, C. M., & Filser, J. G. (2001). Kinetics of propylene oxide metabolism in microsomes and cytosol of different organs from mouse, rat, and humans. Toxicology and applied pharmacology, 172(1), 62–74. [Link]

-

Mazerska, Z. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(16), 9193. [Link]

-

Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]

-

Manini, P., De Palma, G., Andreoli, R., & Mutti, A. (2024). Biological Factors Influencing Individual Responses to Propylene Oxide: A Systematic Review of Exogenous Exposure, Endogenous Production and Detoxification. medRxiv. [Link]

- Li, Y., & Liu, J. (2013). Method for synthesis of glutathione in vitro.

-

Ballatori, N., Krance, S. M., Notenboom, S., Shi, S., Tieu, K., & Hammond, C. L. (2009). Glutathione dysregulation and the etiology and progression of human diseases. Biological chemistry, 390(3), 191–214. [Link]

-

Camera, E., & Picardo, M. (2002). Analytical methods to investigate glutathione and related compounds in biological and pathological processes. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 781(1-2), 181–206. [Link]

-

Fjellstedt, T. A., Allen, R. H., Duncan, B. K., & Jakoby, W. B. (1973). Enzymatic conjugation of epoxides with glutathione. Journal of Biological Chemistry, 248(10), 3702-3707. [Link]

-

ResearchGate. (n.d.). Non-enzymatic routes of H2S synthesis. ResearchGate. [Link]

-

Müller, M., Kramer, A., Thier, R., & Bolt, H. M. (1998). Differential substrate behaviours of ethylene oxide and propylene oxide towards human glutathione transferase theta hGSTT1-1. Archives of toxicology, 72(8), 489–493. [Link]

-

Manini, P., et al. (2024). Biological Factors Influencing Individual Responses to Propylene Oxide: A Systematic Review of Exogenous Exposure, Endogenous Production and Detoxification. medRxiv. [Link]

-

Margaritelis, N. V., Veskoukis, A. S., Paschalis, V., Vrabas, I. S., Dipla, K., Zafeiridis, A., ... & Nikolaidis, M. G. (2015). Blood reflects tissue oxidative stress: a systematic review. Biomarkers, 20(2), 97-108. [Link]

-

Oakley, A. J. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. International Journal of Molecular Sciences, 24(8), 7483. [Link]

-

Mannervik, B., & Widersten, M. (2017). Glutathione S-Transferase Mediated Epoxide Conversion: Functional and Structural Properties of an Enantioselective Catalyst. ACS Catalysis, 7(8), 5126-5138. [Link]

-

Alta'ee, A. H., Al-Aubaidy, H. A., & Jelinek, H. F. (2014). Serum Glutathione as Biomarker for Oxidative Stress in Health and Diseases. Journal of Clinical & Experimental Cardiology, 5(5), 1-5. [Link]

-

MetaboFood. (n.d.). S-(2-carboxypropyl)glutathione. MetaboFood. [Link]

-

Rass Biosolution. (n.d.). Analytical Techniques for Glutathione Detection. Rass Biosolution. [Link]

-

Tsuji, J. (2004). Development of New Propylene Oxide Process. Sumitomo Kagaku, 2004-II, 4-13. [Link]

-

Wikipedia. (n.d.). Glutathione. Wikipedia. [Link]

-

Al-Faraj, E. (2019). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. Journal of advanced research, 19, 43-55. [Link]

-

Mischley, L. K., Conley, K. E., Shankland, E. G., Kavanagh, T. J., Rosenfeld, M. E., Duda, J. E., ... & P-value, G. (2016). Glutathione as a biomarker in Parkinson's disease: associations with aging and disease severity. Oxidative medicine and cellular longevity, 2016. [Link]

-

Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(5), 3143-3153. [Link]

-

da Silva, R. A., et al. (2023). Can glutathione be a biomarker for suicide risk in women 18 months postpartum?. Frontiers in psychiatry, 14, 1142608. [Link]

-

Intratec. (2018). Propylene Glycol from Propylene Oxide. Intratec.us. [Link]

-

Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. [Link]

-

HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column. (n.d.). SIELC. [Link]

Sources

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant role of glutathione S-transferases: protection against oxidant toxicity and regulation of stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]

- 5. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medrxiv.org [medrxiv.org]

- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. GSH synthesis [flipper.diff.org]

- 13. An enzyme catalysing the conjugation of epoxides with glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Differential substrate behaviours of ethylene oxide and propylene oxide towards human glutathione transferase theta hGSTT1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glutathione S-conjugate formation and metabolism in HepG2 cells: a cell model of mercapturic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glutathione: Antioxidant Properties Dedicated to Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetics of propylene oxide metabolism in microsomes and cytosol of different organs from mouse, rat, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analytical methods to investigate glutathione and related compounds in biological and pathological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rass-biosolution.com [rass-biosolution.com]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

biological role of S-(2-Hydroxypropyl)glutathione

An In-depth Technical Guide to the Biological Role of S-(2-Hydroxypropyl)glutathione

Executive Summary

This compound (HPG) is a pivotal intermediate in the detoxification of propylene oxide (PO), a reactive and potentially carcinogenic electrophile encountered from industrial, environmental, and lifestyle sources such as cigarette smoke. The formation of HPG represents a critical Phase II metabolic event, wherein the tripeptide glutathione (GSH) is conjugated to PO, effectively neutralizing its electrophilic nature. This conjugation, often catalyzed by the glutathione S-transferase (GST) enzyme superfamily, transforms the toxicant into a more water-soluble, less reactive compound. Following its formation, HPG enters the mercapturic acid pathway, undergoing sequential enzymatic cleavage to ultimately yield N-acetyl-S-(2-hydroxypropyl)cysteine (2-HPMA), a stable, excretable urinary metabolite. The quantification of 2-HPMA has become a validated and reliable method for biomonitoring human exposure to PO. This guide provides a comprehensive technical overview of the lifecycle of HPG, from the fundamental roles of its parent molecule, glutathione, to its formation, metabolic fate, and its application as a key biomarker in toxicology and occupational health.

The Foundational Role of Glutathione in Xenobiotic Metabolism

Glutathione (GSH): The Master Cellular Antioxidant and Detoxifier

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is the most abundant low-molecular-weight thiol within mammalian cells, playing indispensable roles in protecting cells from oxidative damage and the toxicity of xenobiotic compounds.[1][2] Its functions are multifaceted, including antioxidant defense, maintenance of the cellular redox state, and regulation of various cellular processes like gene expression and cell proliferation.[1][3] The nucleophilic thiol group (-SH) of its cysteine residue is the reactive center, enabling GSH to scavenge free radicals and act as a potent reducing agent.[2] Synthesized in the cytosol from glutamate, cysteine, and glycine, GSH homeostasis is critical for cellular health.[4] A deficiency in GSH is linked to increased oxidative stress and the pathogenesis of numerous diseases.[1]

Phase II Detoxification and the Glutathione S-Transferase (GST) Superfamily

The detoxification of foreign compounds (xenobiotics) is broadly categorized into Phase I and Phase II metabolic reactions. Phase II reactions involve the conjugation of xenobiotics with endogenous molecules to increase their water solubility and facilitate their excretion.[4] The conjugation with glutathione is a paramount Phase II detoxification strategy for a vast array of electrophilic compounds, including environmental toxins and carcinogens.[5][6][7]

This process is primarily catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs).[5][6] GSTs are a diverse group of isoenzymes that exhibit high specificity for GSH but can act on a wide range of electrophilic substrates.[5] By catalyzing the nucleophilic attack of the GSH thiol group on the electrophilic center of a xenobiotic, GSTs significantly accelerate the formation of a glutathione S-conjugate, rendering the toxin less reactive and more hydrophilic for subsequent metabolism and elimination.[5][8][9]

Caption: Overview of the Glutathione-mediated detoxification pathway.

This compound (HPG): Formation and Neutralization of Propylene Oxide

Propylene Oxide (PO): A Prevalent Electrophilic Xenobiotic

Propylene oxide (PO) is a reactive epoxide used in the industrial production of various chemicals. Human exposure also occurs through environmental sources and, significantly, through the inhalation of cigarette smoke.[10] As a mutagen and carcinogen, the toxicity of PO stems from its structure—a strained three-membered ring that makes it a potent electrophile. This reactivity allows PO to readily form adducts with nucleophilic centers in critical macromolecules like DNA and proteins, leading to cellular damage.[11]

The Conjugation Reaction: Formation of HPG

The primary detoxification pathway for propylene oxide is through conjugation with glutathione.[10] The nucleophilic thiol of GSH attacks one of the carbon atoms of the epoxide ring, causing the ring to open and forming a stable thioether bond. This reaction yields this compound (HPG).

The reaction can proceed non-enzymatically, but its rate is dramatically enhanced by Glutathione S-transferases (GSTs).[12] The catalytic action of GSTs is crucial for efficiently detoxifying PO at physiological concentrations, preventing the accumulation of the toxicant and minimizing its interaction with cellular targets.[5][6]

The Mercapturic Acid Pathway: The Metabolic Fate of HPG

Once formed, HPG does not accumulate in the cell but is promptly processed for excretion via the mercapturic acid pathway.[13] This multi-step, inter-organ process ensures the final elimination of the detoxified xenobiotic.[14]

Stepwise Degradation of the Glutathione Conjugate

The HPG conjugate is typically transported out of the cell of origin (often a hepatocyte) and into circulation or bile.[13][14] Here, it undergoes sequential enzymatic degradation:

-

Removal of Glutamate: The enzyme γ-glutamyltransferase (GGT), often located on the outer surface of cell membranes, cleaves the γ-glutamyl residue from HPG, yielding S-(2-hydroxypropyl)cysteinylglycine.

-

Removal of Glycine: A dipeptidase then hydrolyzes the cysteinyl-glycine bond, releasing glycine and forming S-(2-hydroxypropyl)cysteine.[13]

Formation of N-acetyl-S-(2-hydroxypropyl)cysteine (2-HPMA)

The resulting cysteine conjugate, S-(2-hydroxypropyl)cysteine, is taken up by cells, particularly in the kidney. Inside the cell, it is N-acetylated by a cysteine S-conjugate N-acetyltransferase, which adds an acetyl group from acetyl-CoA.[14] This final step produces N-acetyl-S-(2-hydroxypropyl)cysteine (2-HPMA), a type of metabolite known as a mercapturic acid.[10]

Renal Excretion

2-HPMA is a stable, water-soluble end product that is readily excreted from the body via the urine.[10] This complete pathway, from the initial conjugation of PO to the final urinary excretion of 2-HPMA, represents an efficient and complete system for xenobiotic detoxification.

Caption: Metabolic pathway from Propylene Oxide to 2-HPMA.

HPG Metabolites as Biomarkers of Exposure

Rationale for Using Urinary 2-HPMA

The direct measurement of exposure to volatile compounds like propylene oxide is often difficult. However, the measurement of stable, specific metabolites in accessible biological fluids like urine provides a reliable and non-invasive alternative. 2-HPMA is an ideal biomarker for PO exposure for several reasons:

-

Specificity: It is a direct and specific downstream product of PO detoxification.[10]

-

Stability: As a final metabolic product, it is chemically stable.

-

Excretion: It is efficiently cleared into the urine, allowing for accumulation and easier detection.[10][15]

Quantitative Data: 2-HPMA in Smokers vs. Non-Smokers

Cigarette smoke is a primary source of non-occupational exposure to propylene oxide. Consequently, urinary levels of 2-HPMA are significantly higher in smokers compared to non-smokers, demonstrating its utility as a biomarker for exposure from tobacco smoke.[10]

| Population Group | Median Urinary 2-HPMA (pmol/mg creatinine) | Significance |

| Smokers | 480 | P < 0.001 |

| Non-smokers | 208 | - |

| Smoking Cessation (4 weeks) | 52% median decrease | P < 0.001 |

| Data synthesized from Carmella et al., 2015.[10] |

Applications in Occupational and Environmental Health

Beyond smoking, biomonitoring of 2-HPMA is crucial in occupational settings where workers may be exposed to propylene oxide.[16] Regular analysis of urinary 2-HPMA levels can be used to assess the effectiveness of safety controls, ensure compliance with exposure limits, and protect worker health.

Methodologies for Analysis

Sample Preparation and Considerations

Analysis of HPG metabolites typically involves urine samples. Key considerations for sample preparation include stabilizing the analyte and removing interfering matrix components. This often involves solid-phase extraction (SPE) or simple "dilute-and-shoot" protocols for robust methods like LC-MS/MS. The use of a stable, isotopically labeled internal standard is critical for accurate quantification.

Protocol: Quantification of Urinary 2-HPMA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 2-HPMA due to its high sensitivity, specificity, and throughput.[10][17]

Self-Validating Experimental Protocol:

-

Standard and Sample Preparation:

-

Prepare a calibration curve using certified 2-HPMA standards in a surrogate matrix (e.g., synthetic urine).

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

To 100 µL of each urine sample, calibrator, and QC, add an internal standard (e.g., deuterated 2-HPMA).

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase C18 HPLC column.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This separates 2-HPMA from other urinary components.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in electrospray ionization (ESI) mode (typically positive or negative, depending on optimization).

-

Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte (2-HPMA) and the internal standard. This two-stage mass filtering ensures extremely high specificity.

-

Causality: The choice of MRM transitions is based on the unique fragmentation pattern of the target molecule, ensuring that the signal is unequivocally from 2-HPMA and not from an isobaric interference.

-

-

Quantification and Validation:

-

Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

-

Quantify the 2-HPMA concentration in unknown samples using the regression equation from the calibration curve.

-

The protocol is validated by ensuring the calculated concentrations of the QC samples are within a pre-defined acceptance range (e.g., ±15% of the nominal value).

-

Caption: Workflow for LC-MS/MS analysis of urinary 2-HPMA.

Conclusion and Future Directions

This compound stands as a central molecule in the defense against propylene oxide toxicity. Its formation, catalyzed by GSTs, and subsequent metabolism through the mercapturic acid pathway is a highly effective detoxification system. The end product of this pathway, 2-HPMA, serves as an invaluable biomarker for accurately assessing human exposure to PO from both occupational and environmental sources.

Future research should focus on the influence of genetic polymorphisms in GST and other pathway enzymes on individual susceptibility to PO toxicity. Understanding how variations in detoxification capacity affect biomarker levels and health outcomes will be critical for refining risk assessment models and developing personalized strategies in occupational and public health.

References

- Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactiv

- Glutathione (GSH): Synthesis, Functions, and Metabolic Networks.

- Effect of cigarette smoking on urinary 2-hydroxypropylmercapturic acid, a metabolite of propylene oxide. PubMed.

- N-Acetyl Cysteine and Glutathione in Health and Cancer—Pharmacogenomics, Research, and Clinical Practice: Hypothesis and Revie. Source Not Available.

- Glutathione S-transferases--a review. PubMed.

- Glutathione metabolism and its implic

- The Biological Functions of Glut

- Metabolism of Glutathione S-Conjugates: Multiple P

- [The different aspects of the biological role of glut

- Glutathione: Overview of its protective roles, measurement, and biosynthesis. PMC - NIH.

- Glut

- Biological Factors Influencing Individual Responses to Propylene Oxide. medRxiv.

- Dynamics of glutathione conjugation and conjugate efflux in detoxification of the carcinogen, 4-nitroquinoline 1-oxide: contributions of glutathione, glut

- Conditions Under Which Glutathione Disrupts the Biofilms and Improves Antibiotic Efficacy of Both ESKAPE and Non-ESKAPE Species. PubMed Central.

- Glutathione S-conjugate formation and metabolism in HepG2 cells: a cell model of mercapturic acid biosynthesis. PubMed.

- N-acetyl cysteine directed detoxification of 2-hydroxyethyl methacrylate by adduct form

- Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactiv

- Analytical methods to investigate glutathione and related compounds in biological and p

- Potential Role of Glutathione Antioxidant Pathways in the Pathophysiology and Adjunct Treatment of Psychi

- Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide-biomarkers in occupational and environmental medicine. PubMed.

- Studies on the fate of the glutathione and cysteine conjugates of acetaminophen in mice. Source Not Available.

- The role of glutathione in detoxic

- ANALYTICAL TECHNIQUES FOR GLUT

- The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxid

- Biological Factors Influencing Individual Responses to Propylene Oxide: A Systematic Review of Exogenous Exposure, Endogenous Production and Detoxific

- N-Acetyl Cysteine-Mediated Improvements in Dental Restorative Material Biocomp

- Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. Semantic Scholar.

- Glutathione (GSH) Synthesis and Metabolism.

- Conditions Under Which Glutathione Disrupts the Biofilms and Improves Antibiotic Efficacy of Both ESKAPE and Non-ESKAPE Species. PubMed.

- Biological Factors Influencing Individual Responses to Propylene Oxide: A Systematic Review of Exogenous Exposure, Endogenous Production and Detoxific

- Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implic

- Investigating Methods of Detection of Glutathione Adducts.

- Antioxidant Properties of Glutathione and its Role in Tissue Protection.

- N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives. PubMed Central.

- N-acetyl cysteine directed detoxification of 2-hydroxyethyl methacrylate by adduct form

- Glut

- (PDF) Elevated Glutathione in Researchers Exposed to Engineered Nanoparticles due to Potential Adaptation to Oxidative Stress.

- Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. NIH.

- GSTA2 glutathione S-transferase alpha 2 [ (human)]. NCBI.

- HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column. Source Not Available.

Sources

- 1. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conditions Under Which Glutathione Disrupts the Biofilms and Improves Antibiotic Efficacy of Both ESKAPE and Non-ESKAPE Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 5. Glutathione S-transferases--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

- 7. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effect of cigarette smoking on urinary 2-hydroxypropylmercapturic acid, a metabolite of propylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide-biomarkers in occupational and environmental medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dynamics of glutathione conjugation and conjugate efflux in detoxification of the carcinogen, 4-nitroquinoline 1-oxide: contributions of glutathione, glutathione S-transferase, and MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutathione S-conjugate formation and metabolism in HepG2 cells: a cell model of mercapturic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medrxiv.org [medrxiv.org]

S-(2-Hydroxypropyl)glutathione as a metabolite of propylene oxide

Mechanistic Formation, Analytical Characterization, and Toxicological Significance

Executive Summary

S-(2-Hydroxypropyl)glutathione (2-HPG) is the primary intracellular conjugate formed following exposure to propylene oxide (PO). As a direct alkylating agent, PO poses genotoxic risks; however, its rapid conjugation with glutathione (GSH)—mediated principally by Glutathione S-Transferase Theta 1 (GSTT1)—serves as a critical detoxification event. This guide details the molecular mechanism of 2-HPG formation, its role as a precursor to the urinary biomarker 2-hydroxypropylmercapturic acid (2-HPMA), and provides a validated LC-MS/MS workflow for its detection in biological matrices.

Part 1: Mechanistic Formation & Regiochemistry

1. The Alkylation Reaction

Propylene oxide is a direct-acting electrophile (alkylating agent). Upon entry into the cell, it undergoes nucleophilic attack by the sulfhydryl (-SH) group of reduced glutathione. This reaction can occur spontaneously (non-enzymatically) but is significantly catalyzed by GSTs.

-

Reaction Type: SN2 Nucleophilic Substitution.

-

Enzymatic Driver: GSTT1 (Theta class) displays the highest catalytic efficiency for PO, significantly exceeding GSTM1 or GSTP1 activity.

-

Regioselectivity: PO is an asymmetric epoxide. The nucleophilic attack by GSH predominantly occurs at the less hindered carbon (C1) of the oxirane ring, resulting in the formation of this compound. A minor product, S-(1-hydroxypropan-2-yl)glutathione, may form via attack at C2, but steric hindrance largely disfavors this pathway in physiological conditions.

2. Stereochemistry Considerations

Propylene oxide exists as a racemate (R- and S-enantiomers) in most industrial contexts. The conjugation reaction is stereoselective. Research indicates that GSTT1 may preferentially conjugate specific enantiomers, influencing the ratio of diastereomeric conjugates formed. This stereochemistry is preserved in the downstream mercapturic acid metabolites.

3. Metabolic Fate (The Mercapturic Acid Pathway)

2-HPG is not the terminal excretion product. Once formed, it is exported from the cell via Multidrug Resistance-Associated Proteins (MRP1/MRP2) and undergoes sequential degradation:

-

Hydrolysis (Extracellular):

-Glutamyltransferase (GGT) removes the -

Peptidase Action: Dipeptidases remove the glycine, leaving S-(2-hydroxypropyl)cysteine.

-

Acetylation (Intracellular - Kidney/Liver): N-acetyltransferases (NAT) acetylate the cysteine conjugate to form 2-HPMA , which is excreted in urine.

Figure 1: The metabolic detoxification pathway of Propylene Oxide, highlighting 2-HPG as the obligate intermediate.

Part 2: Analytical Methodology (LC-MS/MS)

Direct quantification of 2-HPG is challenging due to its polarity and intracellular localization. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with specific transitions for the glutathione moiety.

1. Sample Preparation (In Vitro / Cell Lysate)

-

Lysis/Quenching: Immediate acidification is critical to stop GST activity and prevent spontaneous oxidation.

-

Reagent: 5% Trichloroacetic acid (TCA) or 0.1% Formic Acid in Methanol (cold).

-

Rationale: TCA precipitates proteins (removing GST enzymes) and stabilizes the thiol-ether bond.

-

-

Internal Standard: Use isotope-labeled GSH (

,

2. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3), 1.8 µm.

-

Note: High aqueous stability is required due to the early elution of polar conjugates.

-

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 0-2 min (1% B), 2-8 min (linear to 40% B). 2-HPG typically elutes early.

3. Mass Spectrometry Transitions (MRM)

Detection relies on fragmentation of the glutathione backbone.

| Ionization Mode | Precursor Ion ( | Product Ion ( | Mechanism | Selectivity |

| Positive (ESI+) | 366.1 | 237.1 | Neutral loss of Pyroglutamic acid (129 Da) | High (Structural) |

| Positive (ESI+) | 366.1 | 308.1 | Loss of hydroxypropyl moiety | Moderate |

| Negative (ESI-) | 364.1 | 272.0 | Formation of | Highest Sensitivity |

Note: The Negative Mode transition (364 -> 272) is often superior for GSH conjugates due to the stability of the thiolate anion fragment.

Figure 2: Validated analytical workflow for the extraction and quantification of 2-HPG.

Part 3: Toxicological Significance & Interpretation

1. Detoxification vs. Bioactivation

Formation of 2-HPG is overwhelmingly a detoxification event. By sequestering the electrophilic epoxide ring of PO, GSH prevents the alkylation of DNA (guanine N7 position) and proteins (N-terminal valine of hemoglobin).

-

Depletion Risk: High doses of PO can deplete cellular GSH pools, leading to oxidative stress and secondary toxicity, distinct from the direct alkylation damage.

2. Biomarker Utility

While 2-HPG is the direct conjugate, it is not the preferred biomarker for human exposure monitoring because it does not accumulate in plasma or urine.

-

Preferred Biomarker: 2-HPMA (Urinary). It correlates linearly with PO exposure.

-

Research Utility: 2-HPG is used in in vitro mechanistic studies to phenotype GST activity (specifically GSTT1 null vs. positive genotypes).

3. Species Differences

Rodents (rats/mice) have higher cytosolic GST activity toward PO compared to humans. This must be accounted for when extrapolating toxicokinetic data. In humans, the GSTT1 polymorphism (null genotype in ~20% of Caucasians) significantly affects the rate of 2-HPG formation, potentially increasing susceptibility to PO genotoxicity in null individuals.

References

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1994). Propylene Oxide. Vol 60. International Agency for Research on Cancer.

-

Faller, T. H., et al. (2001). "Kinetics of propylene oxide metabolism in microsomes and cytosol of different organs from mouse, rat, and humans." Toxicology and Applied Pharmacology, 172(1), 62-74.

-

Dieckhaus, C. M., et al. (2005). "Negative Ion Tandem Mass Spectrometry for the Detection of Glutathione Conjugates." Chemical Research in Toxicology, 18(4), 632–638.

-

Thier, R., et al. (1999). "Markers of internal exposure to propylene oxide: S-(2-hydroxypropyl)cysteine and N-(2-hydroxypropyl)valine." Archives of Toxicology, 73, 226–232.

-

Levsen, K., et al. (2005). "Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview." Journal of Chromatography A, 1067(1-2), 55-72.

An In-Depth Technical Guide to the In Vivo Formation of S-(2-Hydroxypropyl)glutathione

This guide provides a comprehensive exploration of the mechanisms underlying the in vivo formation of S-(2-Hydroxypropyl)glutathione (HPG), a critical detoxification product of the industrial chemical propylene oxide. Tailored for researchers, scientists, and drug development professionals, this document delves into the enzymatic and non-enzymatic pathways, key molecular players, and the experimental methodologies used to investigate this vital metabolic process.

Executive Summary

The formation of this compound represents a primary detoxification pathway for propylene oxide, a widely used industrial chemical with known carcinogenic properties. This conjugation reaction, primarily catalyzed by the glutathione S-transferase (GST) superfamily of enzymes, transforms the reactive epoxide into a more water-soluble and readily excretable compound. Understanding the intricacies of this process is paramount for toxicological risk assessment, biomarker development, and the design of safer industrial processes. This guide will dissect the enzymatic and non-enzymatic routes of HPG formation, identify the key glutathione S-transferase isozymes involved, and provide detailed experimental protocols for its study in both in vivo and in vitro settings.

Introduction to this compound and its Significance

Propylene oxide (PO) is a highly reactive electrophilic compound used in the production of numerous consumer and industrial goods. Due to its reactivity, PO can form adducts with cellular macromolecules, including DNA and proteins, leading to genotoxicity and carcinogenicity. The conjugation of PO with the endogenous antioxidant glutathione (GSH) to form this compound is a crucial step in its detoxification.[1] This reaction effectively neutralizes the reactive epoxide group of PO, preventing it from interacting with critical cellular targets.

The resulting HPG conjugate is further metabolized through the mercapturic acid pathway, ultimately yielding N-acetyl-S-(2-hydroxypropyl)cysteine (2-HPMA), which is excreted in the urine.[2] The quantification of 2-HPMA in urine has become a valuable biomarker for assessing human exposure to propylene oxide.

The Mechanistic Pathways of HPG Formation

The in vivo formation of HPG from propylene oxide and glutathione can occur through two principal mechanisms: enzymatic catalysis and non-enzymatic conjugation.

Enzymatic Formation: The Role of Glutathione S-Transferases (GSTs)

The primary route for HPG formation is catalyzed by the glutathione S-transferase (GST) superfamily of phase II detoxification enzymes.[3] GSTs facilitate the nucleophilic attack of the thiolate anion of glutathione on the electrophilic carbon of the epoxide ring of propylene oxide.[4] This enzymatic process significantly accelerates the rate of conjugation compared to the spontaneous reaction.

Several classes of cytosolic GSTs, including Alpha (A), Mu (M), and Theta (T), have been shown to exhibit activity towards various epoxides.[5] Notably, genetic polymorphisms in GST genes, such as the null genotypes for GSTM1 and GSTT1, can lead to reduced or absent enzyme activity, potentially increasing an individual's susceptibility to the toxic effects of propylene oxide.[1][6] Studies have indicated that individuals with GSTT1 and GSTM1 null genotypes may have a compromised ability to detoxify certain carcinogens.[7][8][9]

dot```dot graph "Enzymatic Formation of HPG" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

PO [label="Propylene Oxide (PO)", fillcolor="#F1F3F4"]; GSH [label="Glutathione (GSH)", fillcolor="#F1F3F4"]; GST [label="Glutathione S-Transferase (GST)\n(e.g., GSTT1, GSTM1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPG [label="this compound (HPG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MercapturicAcid [label="Mercapturic Acid Pathway", fillcolor="#FBBC05"]; HPMA [label="2-Hydroxypropylmercapturic Acid (2-HPMA)\n(Excreted in Urine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PO -> GST; GSH -> GST; GST -> HPG [label="Conjugation"]; HPG -> MercapturicAcid; MercapturicAcid -> HPMA; }

Caption: Workflow for in vivo analysis of HPG metabolites.

In Vitro Glutathione S-Transferase Assays

In vitro assays are essential for determining the kinetic parameters of GST-catalyzed HPG formation and for screening the activity of different GST isozymes.

Protocol: In Vitro GST Assay with Propylene Oxide

-